![molecular formula C11H19NO5 B569080 (2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid CAS No. 603130-25-2](/img/structure/B569080.png)

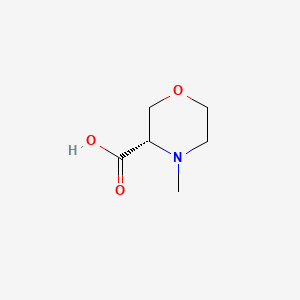

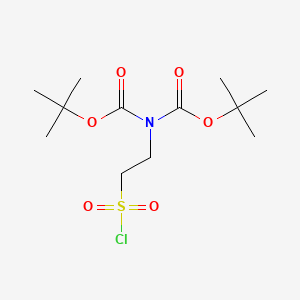

(2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

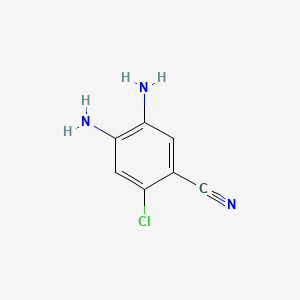

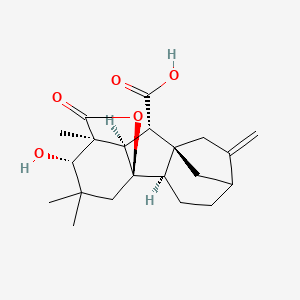

“(2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid” is a chemical compound with the molecular formula C11H19NO5 . It is a research product and not intended for human or veterinary use . The compound is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 245.275 .Scientific Research Applications

Roles of Carboxylic Acids in Plant Biology

Carboxylic acids, such as 1-aminocyclopropane-1-carboxylic acid (ACC), play significant roles beyond being precursors to other molecules. In plants, ACC is not just a precursor to the plant hormone ethylene but also has features indicating its potential as a signaling molecule itself, independent of ethylene. This highlights the multifaceted roles of carboxylic acids in biological systems beyond their primary known functions (B. V. D. Poel & D. Straeten, 2014).

Carboxylic Acids in Natural Products and Bioactive Compounds

Natural neo fatty acids and their derivatives, including carboxylic acids, have been identified in a variety of natural sources. These compounds exhibit diverse biological activities, suggesting their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. The presence of tertiary butyl groups (such as in tert-butoxy derivatives) in these molecules is associated with significant biological activity, indicating a route for the synthesis of bioactive compounds with enhanced properties (V. Dembitsky, 2006).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are interesting for their dual role as valuable biorenewable chemicals and as inhibitors of microbial growth in bioproduction processes. Understanding the mechanisms by which carboxylic acids inhibit microbial growth, such as by damaging cell membranes or decreasing internal pH, is crucial for developing strategies to improve microbial tolerance and industrial bioprocess performance (L. Jarboe et al., 2013).

Carboxylic Acids in Drug Synthesis

Levulinic acid (LEV), a biomass-derived carboxylic acid, serves as a versatile building block in drug synthesis. Its derivatives are used to synthesize a variety of value-added chemicals, highlighting the role of carboxylic acids in reducing drug synthesis costs and simplifying complex synthesis steps, thereby offering a cleaner and more flexible approach to drug development (Mingyue Zhang et al., 2021).

Mechanism of Action

Safety and Hazards

The compound has been associated with hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

(2S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROSRTMHTJHLLE-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H](OC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.